N5-(2-methoxyethyl)-N5-methylpyridine-2,5-diamine
Description
N5-(2-Methoxyethyl)-N5-methylpyridine-2,5-diamine (CAS: 866620-42-0) is a pyridine-derived diamine compound with a molecular weight of 181.24 g/mol. Its structure features a pyridine ring substituted at the 2- and 5-positions with amine groups. The N5 nitrogen is further modified with a methyl group and a 2-methoxyethyl substituent, distinguishing it from simpler pyridine diamines. The compound has a purity of 95% but is currently listed as discontinued in commercial catalogs, limiting its accessibility for research or industrial applications .
The 2-methoxyethyl group likely enhances solubility in polar solvents compared to purely alkyl or aryl substituents, while the methyl group contributes to steric effects that may influence reactivity or binding interactions. Despite its discontinued status, its structural features make it a point of interest for comparative studies with analogous compounds.
Properties
IUPAC Name |
5-N-(2-methoxyethyl)-5-N-methylpyridine-2,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-12(5-6-13-2)8-3-4-9(10)11-7-8/h3-4,7H,5-6H2,1-2H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJDARBBDLVPJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)C1=CN=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866620-42-0 | |
| Record name | N5-(2-methoxyethyl)-N5-methylpyridine-2,5-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Scientific Research Applications
N5-(2-methoxyethyl)-N5-methylpyridine-2,5-diamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used as a ligand in biological studies to investigate protein interactions.
Industry: It is used in the production of various chemical products, including agrochemicals and materials.
Mechanism of Action
The mechanism by which N5-(2-methoxyethyl)-N5-methylpyridine-2,5-diamine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N5-(2-methoxyethyl)-N5-methylpyridine-2,5-diamine and related pyridine diamine derivatives:
Key Structural and Functional Insights:
Substituent Effects on Solubility and Reactivity: The 2-methoxyethyl group in the main compound likely improves hydrophilicity compared to the 3-methoxyphenyl group in CID 28477215, which has a bulkier aromatic substituent .
Pharmacological Relevance: The cycloheptylpyrazolopyrimidinyl derivative (CAS 1352193-42-0) represents a more complex heterocyclic system, often associated with kinase inhibition or nucleic acid targeting, as seen in other pyrazolo-pyrimidine drugs .
Molecular Weight and Functional Diversity: Lower molecular weight compounds (e.g., 152.2 g/mol for the aminoethyl derivative) may favor better bioavailability, whereas higher-weight derivatives (e.g., 323.4 g/mol for the cycloheptylpyrazolo compound) are tailored for specific target interactions .
Research Findings and Trends
- Pharmaceutical Impurities: The aminoethyl derivative (CAS 1248105-96-5) is critical in quality control for Palbociclib, highlighting the role of pyridine diamines as synthetic intermediates or degradation products .
- Heterocyclic Expansion : Derivatives like the cycloheptylpyrazolo compound (CAS 1352193-42-0) exemplify trends toward structurally complex APIs, leveraging nitrogen-rich cores for enhanced binding specificity .
Biological Activity
N5-(2-methoxyethyl)-N5-methylpyridine-2,5-diamine is a chemical compound with the molecular formula . It is characterized by its unique structure, which includes a methoxyethyl group and a methyl group attached to the nitrogen atoms at the 5-position of the pyridine ring. This compound has garnered attention in various scientific fields due to its potential biological activities and applications.
The biological activity of this compound is primarily linked to its role as a ligand in biochemical assays and its interaction with specific molecular targets. Similar compounds have been shown to modulate gene expression through mechanisms akin to those of antisense oligonucleotides. The compound likely interacts with its targets via Watson-Crick base pairing , influencing various biochemical pathways such as gene silencing and protein interactions.
Pharmacokinetics
Research indicates that compounds similar to this compound exhibit resistance to nuclease metabolism in plasma and tissue, enhancing their stability and potential therapeutic efficacy. Factors such as pH, temperature, and the presence of other molecules can significantly affect the compound's biological activity.
Comparative Analysis with Similar Compounds
A comparative analysis with related compounds reveals differences in biological activity:
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| N5-(2-ethoxyethyl)-N5-methylpyridine-2,5-diamine | Ethoxyethyl group instead of methoxyethyl | Varies in enzyme inhibition |
| N5-(2-hydroxyethyl)-N5-methylpyridine-2,5-diamine | Hydroxyethyl group instead of methoxyethyl | Potentially different pharmacological properties |
| N5-(2-methoxyethyl)-N5-ethylpyridine-2,5-diamine | Ethyl group instead of methyl | Altered binding affinity |
The unique combination of methoxyethyl and methyl groups in this compound may influence its chemical reactivity and biological activity compared to these similar compounds.
Case Studies
- In vitro Studies : Laboratory investigations into the compound's effects on various cell lines have shown promise in modulating cellular responses. For instance, similar pyridine derivatives have demonstrated antiproliferative effects against cancer cell lines, suggesting potential applications in cancer therapy .
- Protein Interaction Studies : As a ligand in biochemical assays, this compound has been explored for its ability to bind specific proteins involved in disease pathways. The binding affinity and specificity can be assessed using techniques such as surface plasmon resonance or isothermal titration calorimetry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
